2-amino-7-ethoxy-3H-pteridin-4-one
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Overview
Description
2-Amino-7-ethoxy-3H-pteridin-4-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-ethoxy-3H-pteridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with ethyl formate, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-ethoxy-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different pteridine derivatives.
Substitution: The amino and ethoxy groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties
Scientific Research Applications
2-Amino-7-ethoxy-3H-pteridin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-ethoxy-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-(chloromethyl)pteridin-4-one: This compound is similar in structure but has a chloromethyl group instead of an ethoxy group.
2-Aminopyrimidin-4(3H)-one:
Uniqueness
2-Amino-7-ethoxy-3H-pteridin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-amino-7-ethoxy-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) |
InChI Key |
MPRJWDRMJOWRTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C(=O)NC(=NC2=N1)N |
Origin of Product |
United States |
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